molecular formula C8H9NO3S B2912428 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone CAS No. 27302-93-8

2-Methylsulfonyl-1-(pyridin-2-yl)ethanone

Cat. No.: B2912428
CAS No.: 27302-93-8
M. Wt: 199.22
InChI Key: ZGMMUHVILAEGAA-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-1-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C8H9NO3S It is characterized by the presence of a methylsulfonyl group attached to an ethanone backbone, which is further connected to a pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone typically involves the reaction of a pyridinyl compound with a methylsulfonyl reagent under controlled conditions. One common method involves the use of a base to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, crystallization, and distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyl-1-(pyridin-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylsulfonyl-1-(pyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

2-methylsulfonyl-1-pyridin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMMUHVILAEGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950027
Record name 2-(Methanesulfonyl)-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27302-93-8
Record name 2-(Methanesulfonyl)-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)-1-pyridin-2-ylethanone
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